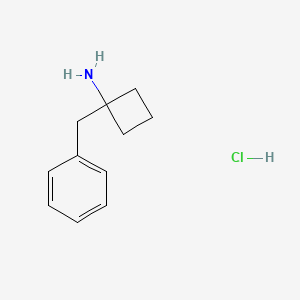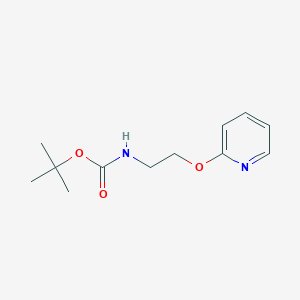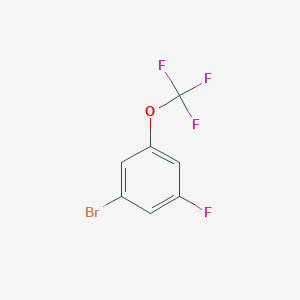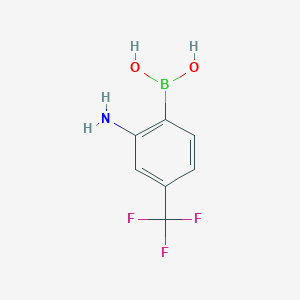
5-(4-Bromophenyl)morpholin-3-one
Übersicht
Beschreibung
“5-(4-Bromophenyl)morpholin-3-one” is a chemical compound with the molecular formula C10H10BrNO2 . It is a derivative of morpholin-3-one, which is used in the preparation of various Morpholine based pharmaceuticals .
Synthesis Analysis
The synthesis of morpholin-3-ones, including “this compound”, involves various strategies such as intermolecular cyclizations of reactants or oxidation of morpholine and its derivatives . There are also methods that employ ring-expansion reactions using smaller heterocyclic substrates or multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be elucidated through 1D-NMR EI-MS and IR spectral data . The compound has a molecular weight of 256.10 g/mol .Chemical Reactions Analysis
The chemical reactions involving “this compound” include various methods for the synthesis of C-functionalized morpholines or morpholinones . These methods benefit from metal-catalyzed cyclization reactions, allylic alkylation, hydrogenations, or other multi-step transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 256.10 g/mol and a molecular formula of C10H10BrNO2 . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry Applications
- Morpholine derivatives have been studied for their potential in synthesizing neurokinin-1 receptor antagonists, indicating their relevance in developing treatments for emesis and depression. One such study details the synthesis of a water-soluble neurokinin-1 receptor antagonist demonstrating efficacy in pre-clinical tests related to these conditions (Harrison et al., 2001).
- Research on cis-3,5-disubstituted morpholine derivatives reveals innovative synthetic pathways, highlighting the versatility of morpholine frameworks in organic synthesis (D’hooghe et al., 2006).
- Studies on substituted morpholines have developed new strategies for their synthesis, using enantiomerically pure amino alcohols. This underscores the importance of morpholine derivatives in creating complex molecular structures with potential applications in drug development (Leathen et al., 2009).
Material Science and Other Applications
- The evaluation of morpholine derivatives for their binding properties with DNA and proteins suggests their utility in developing novel therapeutic agents, such as photodynamic therapy drugs. For instance, water-soluble silicon phthalocyanines substituted with morpholine were synthesized and assessed for DNA/BSA binding and DNA photocleavage properties, showing potential as photosensitizer agents (Barut et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGHSKULYDVJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)
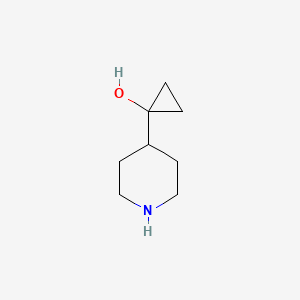


![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)


